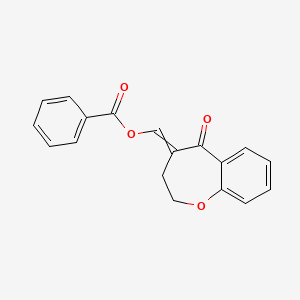
(5-Oxo-2,3-dihydro-1-benzoxepin-4(5H)-ylidene)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Oxo-2,3-dihydro-1-benzoxepin-4(5H)-ylidene)methyl benzoate is an organic compound that belongs to the class of benzoxepins. Benzoxepins are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxo-2,3-dihydro-1-benzoxepin-4(5H)-ylidene)methyl benzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with an appropriate ester in the presence of a base to form the benzoxepin ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Oxo-2,3-dihydro-1-benzoxepin-4(5H)-ylidene)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxepin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzoxepins. Substitution reactions can introduce various functional groups into the benzoxepin ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(5-Oxo-2,3-dihydro-1-benzoxepin-4(5H)-ylidene)methyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (5-Oxo-2,3-dihydro-1-benzoxepin-4(5H)-ylidene)methyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole derivatives: These compounds share a similar benzene-fused heterocyclic structure and exhibit comparable biological activities.
Benzofuran derivatives: These compounds also have a benzene-fused ring system and are studied for their medicinal properties.
Uniqueness
(5-Oxo-2,3-dihydro-1-benzoxepin-4(5H)-ylidene)methyl benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
89649-95-6 |
|---|---|
Formule moléculaire |
C18H14O4 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
(5-oxo-2,3-dihydro-1-benzoxepin-4-ylidene)methyl benzoate |
InChI |
InChI=1S/C18H14O4/c19-17-14(10-11-21-16-9-5-4-8-15(16)17)12-22-18(20)13-6-2-1-3-7-13/h1-9,12H,10-11H2 |
Clé InChI |
ANCCUIYERWDLQL-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CC=CC=C2C(=O)C1=COC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



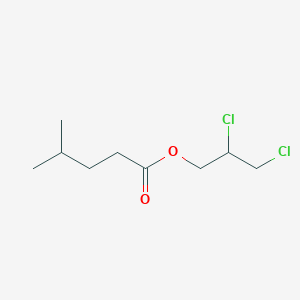
![4-Chloro-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14387317.png)

![2,3-Dibromobicyclo[2.2.2]octane](/img/structure/B14387329.png)


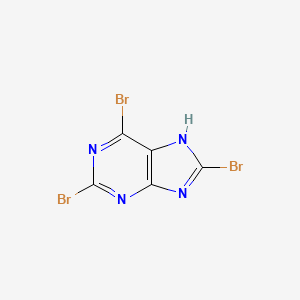
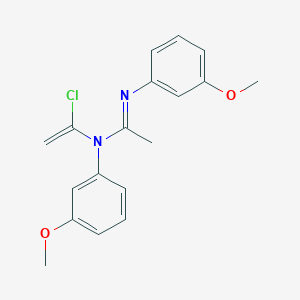

![2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol](/img/structure/B14387359.png)
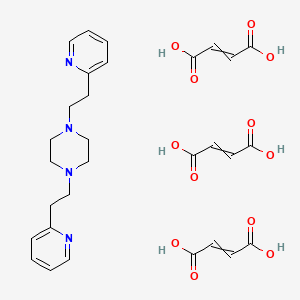
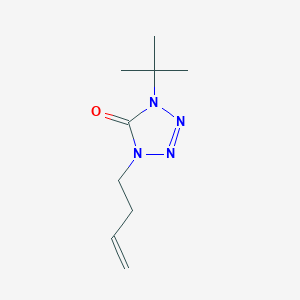
![2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B14387402.png)
